8-Methyl-1,8-diazaspiro[4.5]decane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
8-methyl-1,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-7-4-9(5-8-11)3-2-6-10-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBIQWFPHPCIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCN2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153767-99-7 | |
| Record name | 8-methyl-1,8-diazaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Spirocyclic Systems in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single common atom, are increasingly valued in medicinal chemistry for their inherent three-dimensionality. This structural rigidity and 3D geometry offer a significant advantage over traditional flat, aromatic structures in the design of drug candidates. The spatial arrangement of functional groups on a spirocyclic scaffold can lead to more precise interactions with the complex three-dimensional binding sites of biological targets like proteins and enzymes.
The introduction of spirocycles into a molecule can favorably modulate its physicochemical properties. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increasing the fraction of sp3-hybridized carbons, a characteristic of many spirocyclic systems, has been correlated with improved solubility and metabolic stability.
The 1,8 Diazaspiro 4.5 Decane Core in Drug Discovery
The 1,8-diazaspiro[4.5]decane framework, a heterocyclic system containing two nitrogen atoms in a spirocyclic arrangement, serves as a versatile scaffold in the development of novel therapeutic agents. The presence of the nitrogen atoms provides sites for chemical modification, allowing for the fine-tuning of the molecule's properties to enhance its biological activity and selectivity.
Derivatives of the 1,8-diazaspiro[4.5]decane core have been investigated for a range of pharmacological activities. For example, research has explored their potential as anticonvulsants, with some derivatives showing promising activity in preclinical models. researchgate.net The strategic modification of this core structure is a key approach in the quest for new drugs targeting various diseases.
Research Landscape and Emerging Applications of 8 Methyl 1,8 Diazaspiro 4.5 Decane and Its Analogs
Elucidation of Synthetic Pathways to the 1,8-Diazaspiro[4.5]decane Scaffold
The construction of the 1,8-diazaspiro[4.5]decane core is a key challenge that has been addressed through various multi-step synthetic methodologies. These strategies often involve the careful orchestration of ring-forming reactions and cyclization protocols to build the characteristic spirocyclic system.
Multi-step Organic Synthesis Methodologies for Spirocyclic Diamines
The synthesis of spirocyclic diamines often begins with acyclic or monocyclic precursors that are elaborated through a sequence of reactions. A common approach involves the use of dearomatization reactions to rapidly increase molecular complexity from simple, flat aromatic starting materials. whiterose.ac.uk For instance, the synthesis of complex spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit has been achieved through a dearomatizing oxidation of phenols bearing pendant ureas. whiterose.ac.ukrsc.orgresearchgate.net This method generates highly functionalized spirocyclic intermediates that can be further modified. whiterose.ac.uk
Another strategy involves the Michael addition of enolates derived from pipecolate to nitroalkenes. This approach has been successfully employed to create 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. researchgate.net The versatility of this method allows for the introduction of various substituents at the 4-position, offering a route to a diverse range of spirocyclic lactams. researchgate.net
Furthermore, a patent describes a method for preparing 1,8-diazaspiro[4.5]decane with a protective group, starting from N-PG-4-nitropyridine and an acrylic ester via a Michael addition, followed by a hydrogenation reduction ring-closing reaction. google.com This method is highlighted for its fewer reaction steps and high yield, making it suitable for large-scale preparation. google.com
A three-step synthesis for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has also been reported, which proceeds with high yields and without the need for purification of intermediates. mdpi.comproquest.comresearchgate.net This cost-effective method offers a viable pathway to N-1 monosubstituted spiro carbocyclic hydantoins. mdpi.comproquest.comresearchgate.net
The following table summarizes some of the starting materials and key intermediates in the synthesis of spirocyclic diamines.
| Starting Material | Key Intermediate(s) | Target Scaffold | Reference(s) |
| Phenols with pendant ureas | Spirocyclic dienone derivative | Spirotricyclic systems with syn-1,2-diaminocyclohexane | whiterose.ac.ukrsc.orgresearchgate.net |
| Pipecolate-derived enolates and nitroalkenes | Not specified | 4-substituted-2,8-diazaspiro[4.5]decan-1-one | researchgate.net |
| N-PG-4-nitropyridine and acrylic ester | N-PG-4-propanal-4-nitropyridine | Protected 1,8-diazaspiro[4.5]decane | google.com |
| 4-Oxopiperidinone hydrochloride, ammonium carbonate, sodium cyanide | Not specified | 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | google.com |
Key Ring-Forming Reactions and Cyclization Protocols
The formation of the spirocyclic core of 1,8-diazaspiro[4.5]decane relies on crucial ring-forming and cyclization steps. A domino reaction involving the palladium-catalyzed reaction of unactivated yne-en-ynes with aryl halides has been shown to produce diazaspiro[4.5]decane scaffolds with exocyclic double bonds in a single step. nih.gov This process is highly regioselective and efficiently forms three new carbon-carbon bonds. nih.gov
Intramolecular cyclization is another powerful tool. For example, the intramolecular aza-Michael reaction of amides, carbamates, and sulfonamides to cyclohexadienones is a widely used strategy. whiterose.ac.uk In a similar vein, the oxidative cyclization of a urea (B33335) acting as a nucleophile can lead to a spirocyclic dienone, which then undergoes a subsequent aza-Michael addition to form a spirotricyclic derivative containing a 1,2-diamine. whiterose.ac.uk
A reported synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione utilizes a cyclization of an intermediate with sodium hydride in dry DMF, followed by acid hydrolysis to yield the target spiro compound. mdpi.com Similarly, a microwave-assisted multicomponent reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methy-1,3,5-triazine, and thiosemicarbazide leads to a cyclized intermediate that can be further functionalized. nih.gov
Introduction of the Methyl Group at Position 8
The introduction of a methyl group at the 8-position of the 1,8-diazaspiro[4.5]decane scaffold can be achieved through various synthetic approaches. In many cases, the methyl group is incorporated from the start by using a methylated precursor. For instance, the synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives starts with 1-methylpiperidin-4-one. nih.gov
In the synthesis of 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, the starting material is an 8-substituted-1,3-diazaspiro[4.5]decane-2,4-dione, where the substituent is a methyl group. nih.gov This indicates that the methylation of the piperidine (B6355638) nitrogen is often performed prior to the construction of the second heterocyclic ring. The crystal structure of this compound confirms that the methyl group occupies an equatorial position in the chair conformation of the cyclohexane ring. nih.gov
Development of Advanced Synthetic Routes for this compound
Recent research has focused on developing more efficient, scalable, and stereoselective methods for the synthesis of this compound and its derivatives, driven by their potential applications in drug discovery.
Efficient and Scalable Synthesis Protocols
The demand for larger quantities of spirocyclic compounds for further studies has spurred the development of efficient and scalable synthetic protocols. Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction times and improve yields. For example, the synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives was completed in 6 minutes using microwave irradiation, compared to 6-7 hours with conventional heating, with a 20-30% increase in yield. nih.gov
A patent for the synthesis of protected 1,8-diazaspiro[4.5]decane highlights a route with few reaction steps and high yields, making it suitable for large-scale production. google.com This method avoids the purification of intermediates, which is a significant advantage for industrial applications. google.com Similarly, a straightforward and efficiently scalable synthesis of racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been developed, which can be conducted on a preparatively useful scale. researchgate.net
The following table compares conventional and microwave-assisted synthesis for a related spiro compound.
| Synthesis Method | Reaction Time | Yield | Reference |
| Conventional | 6–7 hours | Lower | nih.gov |
| Microwave-assisted | 6 minutes | 20–30% higher | nih.gov |
Stereoselective Synthesis of Enantiopure this compound Derivatives
The stereochemistry of spirocyclic compounds is crucial for their biological activity. Therefore, the development of stereoselective synthetic methods is of high importance. The stereocontrolled synthesis of complex spirotricyclic systems with an embedded syn-1,2-diaminocyclohexane unit has been reported, yielding single diastereomers. whiterose.ac.ukresearchgate.net This is achieved through a dearomatizing oxidation of phenols with pendant ureas, where the stereochemistry is controlled during the cyclization process. whiterose.ac.ukresearchgate.net
The synthesis of enantiopure 1-azaspiro[4.5]decanes has been achieved through iodoaminocyclization of allylaminocyclohexanes. researchgate.net Furthermore, the synthesis of the enantiomers of 7-methyl-1,6-dioxaspiro[4.5]decane, a related spirocyclic compound, has been accomplished, demonstrating the feasibility of obtaining enantiopure spirocycles. nih.gov While a specific stereoselective synthesis for this compound was not detailed in the provided results, the methodologies developed for related spirocyclic systems provide a strong foundation for future work in this area. The separation of enantiomers of diazaspiropiperidine derivatives has been efficiently achieved using normal phase chiral HPLC, which is a crucial step when stereoselective synthesis is not directly possible. researchgate.net
Green Chemistry Principles in Spirocyclic Compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like spirocyclic compounds is crucial for minimizing environmental impact. Key principles include the use of alternative energy sources, atom economy, and the reduction of hazardous waste. Microwave-assisted synthesis has emerged as a prominent green chemistry technique, offering significant advantages over conventional heating methods.
In the synthesis of spiro compounds, microwave irradiation can dramatically reduce reaction times and increase product yields. For instance, the synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives, which share the 8-methyl-azaspiro[4.5]decane core, demonstrates the efficiency of this approach. nih.gov A comparison between conventional and microwave-assisted methods for this synthesis revealed that the microwave process concluded within 6 minutes, whereas the conventional method required 6–7 hours. nih.gov This rapid heating, generated from the core of the reaction mixture, is more energy-efficient and environmentally friendly. nih.gov Furthermore, the yields of the desired products were 20–30% higher with the microwave technique. nih.gov
Another green approach involves the use of multi-component reactions (MCRs), which enhance atom economy by combining three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The microwave-assisted MCR for the synthesis of the aforementioned 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives from 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide is a prime example of a sustainable and efficient synthetic strategy. nih.gov The use of water as a solvent and a catalyst like N,N-Diisopropylethylamine (DIPEA) in other spiro compound syntheses further highlights the move towards more environmentally benign processes. utrgv.edu
Functionalization and Derivatization of the this compound Core
The this compound scaffold, with its two nitrogen atoms, offers multiple sites for functionalization, allowing for the generation of diverse libraries of compounds. The secondary amine at position 1 and the tertiary amine at position 8 provide distinct reactivity profiles for introducing a wide range of substituents and building blocks.
Amination Reactions for Further Substituent Introduction
While direct amination on the this compound core is not extensively documented in publicly available research, the synthesis of related spirocyclic amines provides insight into potential synthetic routes. For example, the synthesis of 1,8,8-trimethyl-1-azaspiro[4.5]decan-4-amine highlights that amino groups can be incorporated into the spirocyclic framework. The presence of an amino group on the decane ring opens up possibilities for further functionalization through reactions such as N-alkylation, N-acylation, and sulfonylation, enabling the synthesis of a broad range of derivatives.
Amidation and Ureation Strategies for Analogues
Amidation and ureation are powerful strategies for creating analogues of the this compound core, often leading to compounds with interesting biological activities. The formation of urea derivatives of the related 2,8-diazaspiro[4.5]decane scaffold has been explored for the development of potent enzyme inhibitors. researchgate.netnih.gov
In one study, trisubstituted urea derivatives based on a 2,8-diazaspiro[4.5]decane core were synthesized and identified as highly potent soluble epoxide hydrolase (sEH) inhibitors, which are of interest for treating hypertension. researchgate.netnih.gov The synthesis involved the reaction of the diazaspiro[4.5]decane with an appropriate isocyanate to form the urea linkage. Docking studies revealed that modifications to the substituents on the urea moiety could significantly impact the inhibitory activity against sEH. researchgate.net For example, replacing a trifluoromethyl group with a trifluoromethoxy group improved the inhibitory activity against murine sEH by preventing steric hindrance. researchgate.net
The following table summarizes the inhibitory activity of selected 2,8-diazaspiro[4.5]decane-based urea derivatives against human and murine sEH.
| Compound | R | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) |
| 11 | CF₃ | 1.1 | 10 |
| 12 | OCF₃ | 0.8 | 1.8 |
| 20 | - | 0.7 | 1.0 |
| 37 | - | 1.0 | 1.3 |
| Data sourced from Bioorganic & Medicinal Chemistry Letters. researchgate.net |
This data demonstrates that subtle changes to the substituents on the urea-functionalized diazaspiro[4.5]decane scaffold can fine-tune the biological activity.
Diversification of Chemical Entities from the Spirocyclic Scaffold
The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of more complex chemical entities. By modifying the core structure, researchers have developed compounds with diverse potential applications.
One approach to diversification is the synthesis of hydantoin derivatives. For example, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been synthesized in a three-step process. mdpi.com This class of compounds, known as spiro-hydantoins, are considered privileged scaffolds in pharmacology. mdpi.com
Another strategy for diversification involves the creation of triazaspiro[4.5]decane derivatives. For instance, 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been synthesized using diethyl oxalate, urea, and ammonium carbonate as starting materials. google.com Such compounds are important intermediates in the synthesis of fine chemicals and pharmaceuticals. google.com
Furthermore, the modification of the spirocyclic core itself can lead to novel structures. The synthesis of 1-oxa-8-azaspiro[4.5]decanes, where one of the nitrogen atoms of the diazaspiro-scaffold is replaced by oxygen, has been explored for the development of muscarinic agonists. nih.gov Systematic modifications of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one led to the discovery of compounds with preferential affinity for M1 receptors over M2 receptors. nih.gov
The table below presents examples of diversified chemical entities derived from related azaspiro[4.5]decane scaffolds.
| Starting Scaffold (related) | Resulting Derivative |
| 1-Methyl-8-phenyl-1-azaspiro[4.5]decan-4-amine | 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione |
| 1,3,8-Triazaspiro[4.5]decane | 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| 8-Azaspiro[4.5]decane | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one |
| This table illustrates the diversification potential of the azaspiro[4.5]decane framework. |
These examples underscore the chemical versatility of the diazaspiro[4.5]decane core and its potential for generating a wide range of structurally and functionally diverse molecules.
Spectroscopic Analysis for Structural Elucidation
A thorough search for spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) specifically for this compound, did not yield any dedicated experimental spectra or detailed interpretation. While data exists for analogues such as 8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione and 8-methyl-2,8-diazaspiro[4.5]decan-3-one, this information cannot be directly extrapolated to the parent compound due to differences in functional groups and substitution patterns which significantly influence spectroscopic properties.
X-ray Crystallography and Conformational Analysis of this compound Derivatives
No X-ray crystallography studies for this compound were found. Research on related structures, for instance, has detailed the crystal structure and conformational properties of compounds like (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione. Such studies on derivatives provide insights into the general conformational preferences of the spirocyclic system, but the precise bond angles, bond lengths, and crystal packing of the title compound remain uncharacterized.
Computational Modeling and Quantum Chemical Studies
Similarly, a targeted search for computational studies, including docking simulations, molecular dynamics, and quantitative structure-activity relationship (QSAR) models, specific to this compound, returned no results.
Docking Simulations for Ligand-Target Interactions
There is no available research detailing the docking of this compound into any specific biological target. Studies on related diazaspiro[4.5]decane derivatives have explored their potential as antagonists for receptors like CCR4, but this cannot be attributed to the specific methyl-substituted compound .
Molecular Dynamics Simulations to Understand Conformational Behavior
Molecular dynamics simulations provide valuable information on the flexibility and conformational landscape of molecules. However, no such simulations have been published for this compound to understand its dynamic behavior in different environments.
Predictive Modeling for Biological Activity (e.g., QSAR of Spirocyclic Diazadecane Analogues)
While QSAR studies may exist for the broader family of spirocyclic diazadecanes, a specific model focusing on or including this compound was not identified. The development of such predictive models is contingent on having a dataset of compounds with known biological activities, which appears to be lacking for this particular molecule.
Pharmacological Investigations and Biological Activities of 8 Methyl 1,8 Diazaspiro 4.5 Decane and Its Derivatives
In Vitro Pharmacological Profiling
The in vitro evaluation of these compounds reveals a diverse range of biological activities, stemming from their ability to interact with various receptors and inhibit specific enzymes.
Spirocyclic systems have been extensively studied for their potential to modulate the activity of G-protein coupled receptors (GPCRs), including opioid and cholinergic receptors.
Derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold have been identified as potent modulators of opioid receptors. A series of 8-(heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones demonstrated significant affinity for the mu-opioid (MOP), delta-opioid (DOP), kappa-opioid (KOP), and nociceptin (B549756) (NOP, or ORL-1) receptors. nih.gov Further research on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives identified them as a novel chemotype of selective DOR agonists. nih.govresearchgate.net These compounds showed submicromolar potency in functional assays, highlighting the potential of the spirocyclic core to achieve receptor selectivity. nih.gov
The broader class of spirocyclic compounds has also yielded potent opioid receptor ligands. For instance, spirobenzocyclohexyl derivatives of oxymorphone have been characterized as delta-selective agonists. nih.gov This work suggests that the specific orientation of the spirocyclic group can serve as an "address" to facilitate interaction with the delta receptor. nih.gov
Table 1: Opioid Receptor Activity of a Representative 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative
| Compound ID | Target Receptor | Activity (EC₅₀) | Selectivity Profile | Reference |
| Compound 1 | DOR | Submicromolar | Selective agonist over MOP, KOP, NOP | nih.gov |
The diazaspiro[4.5]decane framework has proven to be a versatile scaffold for developing agents that target muscarinic cholinergic receptors. A series of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones were synthesized and evaluated for their muscarinic receptor binding affinity and agonist activity. nih.gov One compound, 2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dione, was identified as a relatively selective M1 muscarinic agonist. nih.gov Cholinergic agents, or parasympathomimetics, work by mimicking the effects of the neurotransmitter acetylcholine. nih.govnih.gov The development of receptor-subtype selective agonists is a key goal in this area to elicit specific therapeutic effects while minimizing side effects. nih.gov Another example from a related spirocyclic class is Cevimeline, a spirocyclic quinuclidine (B89598) derivative that acts as an agonist at M1 and M3 receptors. nih.gov
Table 2: Cholinergic Receptor Profile of a 2,8-Diazaspiro[4.5]decane Derivative
| Compound | Target Receptor | Activity | Reference |
| 2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dione | M1 Muscarinic Receptor | Selective Agonist | nih.gov |
Beyond receptor modulation, diazaspiro[4.5]decane derivatives and related structures have been investigated as inhibitors of clinically relevant enzymes.
Trisubstituted urea (B33335) derivatives built upon a 2,8-diazaspiro[4.5]decane core have been discovered as highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.govresearchgate.net The enzyme sEH is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties. nih.govnih.gov By inhibiting sEH, these compounds stabilize EET levels, a mechanism considered promising for treating cardiovascular and inflammatory diseases. nih.govescholarship.org Docking studies with human and murine sEH crystal structures guided the optimization of these inhibitors, leading to compounds with high potency. nih.govresearchgate.net For example, replacing a trifluoromethyl group with a trifluoromethoxy group on the phenyl ring of the urea substituent improved inhibitory activity against murine sEH by avoiding steric hindrance. nih.govresearchgate.net
Table 3: sEH Inhibition by a Representative 2,8-Diazaspiro[4.5]decane Derivative
| Compound Class | Target Enzyme | Activity | Therapeutic Potential | Reference |
| 2,8-Diazaspiro[4.5]decane-based ureas | Soluble Epoxide Hydrolase (sEH) | Potent Inhibition | Hypertension | nih.govresearchgate.net |
While not derivatives of 8-Methyl-1,8-diazaspiro[4.5]decane, a related class of spirocyclic compounds, the spirohydantoins, are well-established as potent inhibitors of aldose reductase. nih.gov This enzyme catalyzes the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. units.itopenmedicinalchemistryjournal.com Under hyperglycemic conditions, this pathway's overactivation is implicated in the long-term complications of diabetes. mdpi.com Spirohydantoins, such as Sorbinil, have been extensively studied and show potent inhibition of aldose reductase isolated from sources like the calf lens. nih.gov The inhibitory activity is often stereospecific, with the (4S)-isomer of Sorbinil being the active enantiomer. nih.gov These compounds represent a major structural class of aldose reductase inhibitors (ARIs), alongside carboxylic acid derivatives and phenolic derivatives. units.itmdpi.com
Table 4: Aldose Reductase Inhibition by a Representative Spirohydantoin
| Compound | Target Enzyme | In Vitro Activity (IC₅₀) | Reference |
| Sorbinil | Aldose Reductase | Potent (varied by assay) | nih.govnih.gov |
| Imirestat | Aldose Reductase | Potent (varied by assay) | nih.gov |
Cellular Assays for Biological Response
Cellular assays are fundamental in the initial stages of drug discovery, providing crucial insights into the biological effects of a compound at a cellular level. For derivatives of this compound, these assays have been pivotal in identifying potential therapeutic applications.
Currently, there is limited publicly available scientific literature detailing the specific antimicrobial efficacy of this compound or its direct derivatives against bacterial or fungal pathogens. While spiro compounds, in general, are an area of interest for antimicrobial research, specific data for this particular chemical family is not extensively reported in peer-reviewed studies. Future research may explore this potential application.
Research into structurally related spiro[4.5]decane compounds has revealed promising antiviral properties. A study focused on a series of 1-thia-4-azaspiro[4.5]decan-3-ones, which share the core spirocyclic structure, demonstrated notable activity against human coronavirus 229E (HCoV-229E).
In this research, several derivatives were found to inhibit viral replication with low cytotoxicity. A key structural feature for this activity was the presence of a methyl group at the C-2 position of the azaspiro[4.5]decane ring. The most potent compound identified was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide , which exhibited an EC₅₀ value of 5.5 µM. This highlights the potential of the substituted spiro[4.5]decane scaffold as a foundation for the development of novel antiviral agents.
Table 1: Antiviral Activity of 1-thia-4-azaspiro[4.5]decan-3-one Derivatives against HCoV-229E
| Compound ID | R Group (at C-8) | R₁ Group (at C-2) | Antiviral Activity (EC₅₀) |
|---|---|---|---|
| 8k | Isopropyl | Methyl | Active |
| 8l | Cyclohexyl | Methyl | Active |
| 8m | tert-Butyl | Methyl | Active |
| 8n | tert-Butyl | Methyl | 5.5 µM |
| 8p | Adamantan-1-yl | Methyl | Active |
| 8c, 8d, 8e, 8f, 8h | Various | H | Inactive |
Similar to antimicrobial evaluations, there is a notable lack of specific research in the public domain concerning the anticancer properties of this compound and its close analogues. While some studies have investigated other diazaspiro[4.5]decan-1-one derivatives as inhibitors of kinases like RIPK1 and TYK2/JAK1, which are involved in inflammation and necroptosis, their direct application as cytotoxic or antiproliferative anticancer agents has not been established in the available literature. nih.govnih.gov
In Vivo Efficacy and Preclinical Pharmacological Studies
Following promising cellular data, candidate compounds often advance to in vivo models to assess their efficacy and behavior within a living organism. Derivatives of 1,8-diazaspiro[4.5]decane have shown significant therapeutic potential in preclinical models of genetic disorders and chronic diseases.
Cystinuria: Cystinuria is a genetic disorder characterized by the accumulation of cystine crystals in the urinary tract, leading to recurrent kidney stone formation. researchgate.netresearchgate.net A promising therapeutic strategy involves the inhibition of l-cystine (B1669687) crystallization. Research has led to the development of 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) (designated LH1753), a derivative that utilizes the 1,8-diazaspiro[4.5]decane moiety as a bioisosteric replacement for N'-methylpiperazine groups found in earlier inhibitors. researchgate.net
In in vitro crystallization inhibition assays, LH1753 was found to be exceptionally potent. researchgate.netnih.gov It is approximately 120 times more potent than l-cystine dimethyl ester (CDME) and twice as potent as its predecessor, LH708. researchgate.netnih.gov In a Slc3a1-knockout mouse model of cystinuria, LH1753 demonstrated significant in vivo efficacy, effectively preventing the formation of l-cystine stones. researchgate.netresearchgate.net
Table 2: Comparative Potency of L-Cystine Crystallization Inhibitors
| Compound | Core Structure | Relative Potency |
|---|---|---|
| l-cystine dimethyl ester (CDME) | Base comparator | 1x |
| LH708 | l-cystine bis(N′-methylpiperazide) | ~60x vs CDME |
| LH1753 | 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) | ~120x vs CDME |
Hypertension: Derivatives of diazaspiro[4.5]decane have also been investigated as potential treatments for hypertension. One line of research focused on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones . nih.gov In studies involving spontaneously hypertensive rats, certain compounds in this class successfully lowered blood pressure. nih.gov Further investigation in canine models revealed that compounds such as 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro researchgate.netnih.govdecan-2-one act as alpha-adrenergic blockers, a well-established mechanism for reducing blood pressure. nih.gov
Another approach identified 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure. researchgate.netnih.gov Oral administration of these compounds to spontaneously hypertensive rats resulted in a significant reduction in blood pressure, while having minimal effect in normotensive rats. researchgate.netnih.gov
Table 3: Investigated Diazaspiro[4.5]decane Derivatives for Hypertension
| Derivative Class | Mechanism of Action | Animal Model | Outcome |
|---|---|---|---|
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones | α-adrenergic blockade | Spontaneously Hypertensive Rat, Dog | Blood pressure reduction |
| 2,8-Diazaspiro[4.5]decane Ureas | Soluble Epoxide Hydrolase (sEH) Inhibition | Spontaneously Hypertensive Rat | Blood pressure reduction |
The pharmacokinetic profile of a drug candidate—how it is absorbed, distributed, metabolized, and excreted—is critical to its success. For the diazaspiro[4.5]decane derivatives showing therapeutic potential, initial pharmacokinetic properties have been encouraging.
The cystinuria drug candidate, 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753), was specifically noted for its good oral bioavailability in the Slc3a1-knockout mouse model. researchgate.netnih.gov This is a crucial feature for a drug intended for chronic management of a condition like cystinuria.
Similarly, the 2,8-diazaspiro[4.5]decane-based urea derivatives developed as sEH inhibitors for hypertension were identified as orally active agents, demonstrating their ability to be absorbed from the gastrointestinal tract and exert their therapeutic effect after oral administration in rat models. researchgate.netnih.gov
While these findings on oral activity are promising, detailed pharmacokinetic parameters such as half-life, clearance rates, and volume of distribution are not extensively detailed in the initial discovery papers. Further studies are required to fully characterize the pharmacokinetic profiles of these promising analogues.
Assessment of Systemic Bioavailability and Metabolic Fate for Derivatives
The successful development of any therapeutic agent hinges on a favorable pharmacokinetic profile, with systemic bioavailability and metabolic stability being critical parameters. For derivatives of this compound, the inherent three-dimensionality and conformational rigidity of the spirocyclic scaffold are often exploited to enhance these properties. bepls.comresearchgate.net The spiro atom's presence can increase the molecule's rigidity, reduce the number of rotatable bonds, and potentially lead to an improved pharmacokinetic profile and greater metabolic resistance compared to non-spirocyclic analogues. bepls.comresearchgate.net Research into these derivatives often focuses on optimizing their absorption, distribution, metabolism, and excretion (ADME) characteristics to ensure adequate drug exposure at the target site.
Detailed Research Findings
Investigations into various derivatives of the core 2,8-diazaspiro[4.5]decane scaffold have yielded compounds with promising pharmacokinetic properties. A significant effort in this area has been the development of orally active glycoprotein (B1211001) (GP) IIb-IIIa antagonists for potential use in arterial occlusive disorders. nih.gov Within a series of novel 2,8-diazaspiro[4.5]decane derivatives, which included spiropiperidinyl-gamma-lactams, spiropiperidinylimides, and spiropiperidinylhydantoins, specific compounds were evaluated for their pharmacokinetic profiles across multiple species. nih.gov
One notable example is a double prodrug, compound 22 (CT51464) , which demonstrated excellent oral bioavailability and a long plasma half-life, suggesting its potential for less frequent dosing. nih.gov The active form of this prodrug, 23 (CT50728) , also showed favorable properties, including stability in human liver microsomes and low protein binding. nih.gov The high oral bioavailability observed in different species for these compounds is predicted to lead to lower variability in drug exposure among individuals. nih.gov
| Species | Oral Bioavailability (F%) | Half-Life (t½) (hours) |
|---|---|---|
| Rat | 22 | 1.81 |
| Dog | 73 | 8.97 |
| Cynomolgus Monkey | 33 | 14.2 |
In another area of research, derivatives of 2,8-diazaspiro[4.5]decan-1-one were investigated as selective dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease. nih.gov A key objective of this research was to improve metabolic stability. The systematic exploration of structure-activity relationships led to the discovery of compound 48 , which not only showed high potency but also demonstrated excellent metabolic stability. nih.gov This improved stability is a crucial factor for a drug candidate, as it can lead to more predictable pharmacokinetics and a longer duration of action. The study highlighted that compound 48 possessed more potent anti-inflammatory efficacy than the established drug tofacitinib (B832) in preclinical models. nih.gov
The focus on modifying the spiro-scaffold and its substituents is a common strategy to enhance metabolic stability. For instance, in the development of acetyl-CoA carboxylase (ACC) inhibitors based on a spiro-piperidine scaffold, researchers aimed to improve poor human metabolic stability by modifying the lipophilicity of the molecule. lookchem.com This approach of fine-tuning the structure to optimize pharmacokinetic profiles is a central theme in the development of drugs based on the diazaspiro[4.5]decane framework. lookchem.com
Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization of 8 Methyl 1,8 Diazaspiro 4.5 Decane Derivatives
Influence of Substituents on the Spiro[4.5]decane Scaffold on Biological Activity
The biological activity of derivatives based on the spiro[4.5]decane framework is highly sensitive to the nature and position of substituents on the core structure. Studies on related diazaspiro[4.5]decane systems have provided valuable insights into these relationships.
In a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones developed as antihypertensive agents, substitutions at the 4-position of the spirocyclic system were found to be critical for activity. For instance, among 8-[2-(3-indolyl)ethyl] substituted compounds, the introduction of a 4-ethyl group resulted in the most potent antihypertensive activity. nih.gov This highlights the importance of steric bulk at this position for optimal interaction with the biological target.
Furthermore, the nature of the substituent at the 8-position of the diazaspiro[4.5]decane ring system plays a pivotal role in determining the pharmacological profile. In the same study, compounds bearing a 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl moiety at the 8-position were generally more active than those with a 3-(2-methoxyphenoxy)-2-hydroxypropyl group. nih.gov This suggests that the electronic and conformational properties of the substituent at this position are key determinants of biological response.
In a different therapeutic area, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were investigated as potential chitin (B13524) synthase inhibitors with antifungal activity. The SAR studies revealed that various substituents on the phenyl ring of a benzoyl group attached to the nitrogen at position 8 significantly influenced their inhibitory potency. For example, compounds with electron-withdrawing groups on the phenyl ring, such as halogens, generally exhibited good activity.
| Compound | R (Substituent on Phenyl Ring) | IC50 (mM) against Chitin Synthase |
| 4a | H | 0.29 |
| 4e | 4-F | 0.13 |
| 4h | 4-Cl | 0.21 |
| 4j | 4-Br | 0.12 |
| 4o | 4-I | 0.24 |
| 4q | 4-CF3 | 0.23 |
| 4r | 4-NO2 | 0.19 |
| Polyoxin B | - | 0.08 |
Data sourced from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors.
Significance of the N-Methyl Moiety at Position 8 for Target Affinity
While direct studies on the 8-methyl group of 8-methyl-1,8-diazaspiro[4.5]decane are limited, research on analogous structures underscores the importance of the substituent at the tertiary amine for target affinity and activity. In the development of M1 muscarinic agonists based on a 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold, the N-methyl group at the 8-position was found to be a crucial element.
In one study, the parent compound, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, demonstrated high affinity for both M1 and M2 muscarinic receptors. nih.gov However, when the methyl group at the N2-position was altered, an increase in selectivity for M1 over M2 receptors was observed, but this came at the cost of a loss in M1 agonistic and antiamnesic activity. nih.gov This suggests that while modifications at other nitrogen atoms can fine-tune selectivity, the N8-methyl group is likely essential for maintaining the desired agonist activity. This is likely due to its role in establishing a key interaction, such as a salt bridge with an acidic residue like aspartate in the receptor binding pocket.
The protonated tertiary amine, in this case, the N-methylated nitrogen at position 8, is often a critical feature for binding to many G-protein coupled receptors (GPCRs), where it can form a crucial ionic bond with a conserved aspartate residue in transmembrane domain 3. Therefore, the N-methyl group is not merely a simple alkyl substituent but a key determinant of the molecule's ability to engage with its biological target.
Design and Synthesis of Analogues for Potency and Selectivity Enhancement
The rational design and synthesis of analogues are fundamental to optimizing the therapeutic potential of the this compound framework. This process often involves a core-hopping strategy, where the central scaffold is modified or replaced to improve properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
One approach to enhancing potency and selectivity is through the introduction of conformational constraints. By synthesizing more rigid analogues, the molecule can be locked into a bioactive conformation, leading to a more favorable interaction with the target receptor and a reduction in off-target effects.
Another strategy involves the exploration of different substituents at key positions to probe the steric and electronic requirements of the binding pocket. For example, in the pursuit of novel Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, a core-hopping strategy from an acetamido-thiazole scaffold to a benzoazepinone ring was employed. science.gov Subsequent chemical exploration, including the introduction of elongated and flexible charged groups, led to compounds with sub-nanomolar potencies and remarkable selectivity. science.gov While not directly involving the this compound scaffold, this approach exemplifies the strategies used to enhance the properties of related heterocyclic compounds.
The synthesis of these analogues often involves multi-step reaction sequences. For instance, the synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been achieved through a domino reaction involving the palladium-catalyzed reaction of unactivated yne-en-ynes with aryl halides. rsc.org Such synthetic methodologies are crucial for generating a diverse range of analogues for biological evaluation.
Bioisosteric Replacements within the this compound Framework
Bioisosterism, the replacement of a functional group with another that retains the original biological activity, is a powerful tool in medicinal chemistry for fine-tuning the properties of a lead compound. Within the this compound framework, various bioisosteric replacements can be envisioned to improve potency, selectivity, and pharmacokinetic parameters.
One common bioisosteric replacement is the substitution of a piperidine (B6355638) ring with other cyclic amines or diazaspiro cores. In a study focused on developing σ2 receptor ligands, various diazaspiro cores were explored as bioisosteres for piperazine. mdpi.com This approach can alter the pKa, lipophilicity, and conformational flexibility of the molecule, leading to improved target engagement and a better side-effect profile.
For the this compound scaffold, one could consider the replacement of the pyrrolidine (B122466) ring (the five-membered ring) or the piperidine ring (the six-membered ring containing the N-methyl group) with other heterocyclic systems. For example, the pyrrolidine nitrogen could be replaced with an oxygen or sulfur atom to create oxazaspiro or thiaspiro analogues, respectively.
In a series of M1 muscarinic agonists, the replacement of a carbonyl group at the 1-position of a related spiro compound with a basic nitrogen atom was not well-tolerated for M1 receptor binding. nih.gov This indicates that not all bioisosteric replacements will be successful and that a deep understanding of the target's binding site is crucial for rational design.
| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Pyrrolidine Ring Nitrogen | Oxygen, Sulfur | To modulate pKa and hydrogen bonding capacity. |
| Piperidine Ring | Other diazaspiro cores (e.g., 2,7-diazaspiro[3.5]nonane) | To alter conformational flexibility and lipophilicity. |
| N-Methyl Group | N-Ethyl, N-Propyl, other small alkyl groups | To probe the steric limits of the binding pocket. |
| Carbonyl Group (in related scaffolds) | Sulfone, Sulfoxide | To modify electronic properties and metabolic stability. |
Therapeutic Implications and Future Research Directions for 8 Methyl 1,8 Diazaspiro 4.5 Decane
Potential Applications in Neurological and Neuropsychiatric Disorders
While direct research on 8-Methyl-1,8-diazaspiro[4.5]decane for neurological conditions is emerging, the broader class of diazaspiro[4.5]decane derivatives has shown significant promise. Spirocyclic scaffolds are increasingly utilized in the treatment of neurological diseases due to their ability to fine-tune molecular properties for better interaction with biological targets. nih.govtandfonline.com
For instance, related spiro-hydantoin compounds, such as 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, belong to a class of heterocyclic scaffolds with known pharmacological relevance, including anticonvulsant activity. mdpi.com Hydantoin derivatives like Phenytoin have long been used to manage epilepsy by regulating the central nervous system. mdpi.com
Furthermore, research into M1 muscarinic agonists for the treatment of Alzheimer's disease has explored derivatives like 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one. nih.gov This compound and its analogues, designed by incorporating a key structural moiety into an 8-azaspiro[4.5]decane skeleton, have demonstrated the ability to improve memory impairment in preclinical models. nih.gov Specifically, certain derivatives showed preferential affinity for M1 receptors over M2 receptors and exhibited potent antiamnesic activity, highlighting the potential of the spiro[4.5]decane core in designing selective neuromodulatory agents. nih.gov These findings underscore the therapeutic potential of the diazaspiro[4.5]decane scaffold in addressing complex neurological and neuropsychiatric disorders.
Role in Renal Stone Prevention (e.g., Cystinuria Management)
A significant breakthrough involving the 1,8-diazaspiro[4.5]decane scaffold has been in the management of cystinuria, a rare genetic disorder. nih.govacs.org Cystinuria is characterized by the accumulation of l-cystine (B1669687) in the urine, leading to the formation of painful and recurrent kidney stones. nih.govnih.gov
Researchers have developed 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), a novel and potent inhibitor of l-cystine crystallization. nih.gov This compound emerged from the structural modification of a previous lead, where the 1,8-diazaspiro[4.5]decane moiety served as a bioisosteric replacement for N-methylpiperazine groups. nih.govresearchgate.net This substitution resulted in a compound that is approximately twice as potent as its predecessor and 120 times more potent than l-cystine dimethyl ester (CDME) in in-vitro crystallization inhibition assays. nih.govnih.gov
In preclinical studies using a mouse model of cystinuria, 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) demonstrated good oral bioavailability and was effective in preventing the formation of l-cystine stones. nih.govacs.org This research presents a promising new therapeutic strategy for preventing stone formation in patients with cystinuria, moving beyond conventional treatments. nih.govacs.org
| Compound | Relative Potency vs. CDME | Relative Potency vs. LH708 | Reference |
|---|---|---|---|
| 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) | ~120x more potent | ~2x more potent | nih.govnih.gov |
| l-cystine bis(N′-methylpiperazide) (LH708) | - | Baseline | nih.gov |
| l-cystine dimethyl ester (CDME) | Baseline | - | nih.govnih.gov |
Development as Novel Antihypertensive Agents
The therapeutic potential of diazaspiro[4.5]decane scaffolds extends to cardiovascular medicine, specifically in the development of new antihypertensive drugs. Research has been conducted on a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which were synthesized and evaluated for their ability to lower blood pressure. nih.gov
In studies using spontaneously hypertensive rats, these compounds were screened for antihypertensive activity. nih.gov Further mechanistic studies in dog models revealed that specific derivatives act as alpha-adrenergic blockers. nih.gov For example, one compound was identified as primarily an α2-adrenoceptor antagonist, while another showed a preference for α1-adrenoceptor antagonism. nih.gov This dual mechanism of action is a target for mixed alpha- and beta-adrenergic receptor blockers. While the tested compounds effectively lowered blood pressure, they did not exhibit the desired beta-blocking activity. nih.gov
These findings indicate that the diazaspiro[4.5]decane core structure is a viable starting point for designing novel antihypertensive agents that function through adrenergic receptor modulation. nih.govacs.org
Exploration of Anti-infective and Antineoplastic Potential
The structural rigidity and three-dimensional nature of the diazaspiro[4.5]decane scaffold make it an attractive framework for developing agents against infectious diseases and cancer. researchgate.net
In the realm of anti-infectives, novel 2,8-diazaspiro[4.5]decanone derivatives have been designed as inhibitors of chitin (B13524) synthase, an essential enzyme for fungal cell wall integrity. researchgate.net In vitro assays demonstrated that some of these compounds exhibited moderate to excellent inhibitory activity against chitin synthase. One derivative, in particular, showed excellent antifungal activity against multiple strains, including C. albicans and A. fumigatus, which was consistent with its potent enzyme inhibition. researchgate.net
In oncology, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of receptor interaction protein kinase 1 (RIPK1). nih.gov RIPK1 is a key driver in necroptosis, a form of programmed cell death implicated in various inflammatory diseases and potentially in cancer. nih.gov Through structural optimization, researchers developed a compound with significant inhibitory activity against RIPK1 and a notable anti-necroptotic effect in a human cell line model. nih.gov Furthermore, patent literature indicates the exploration of diazaspiro[4.5]decane derivatives as potential antineoplastic agents, specifically as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle. google.com
| Compound Class | Target | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| 2,8-diazaspirodecanone carboxamides | Chitin Synthase | Antifungal | Compound 5h showed IC50 of 0.10 mM | researchgate.net |
| 2,8-diazaspiro[4.5]decan-1-ones | RIPK1 Kinase | Anti-inflammatory/Antineoplastic | Compound 41 showed IC50 of 92 nM | nih.gov |
Challenges in Drug Development Based on Spirocyclic Scaffolds
Despite their therapeutic promise, the development of drugs based on spirocyclic scaffolds like this compound is not without its challenges. A primary hurdle is synthetic complexity. nih.govtandfonline.com The core structure of spirocycles contains a quaternary carbon atom, which can make their synthesis difficult. tandfonline.com
Furthermore, the creation of multiple stereocenters during synthesis requires precise control over stereochemistry to isolate the desired, most active isomer. tandfonline.com These synthetic challenges can increase the time and cost of drug development. However, the field is advancing, with a growing number of synthetic methodologies and available building blocks making spirocycles more accessible to medicinal chemists. dndi.org The development of high-throughput synthesis and computational techniques is also helping to accelerate optimization studies, mitigating some of these long-standing difficulties. nih.govresearchgate.net
Strategic Directions for Advanced Research in this compound Chemistry and Biology
The diverse biological activities associated with the this compound scaffold point toward several strategic directions for future research.
Optimization of Existing Leads: The promising results for derivatives in cystinuria and hypertension warrant further structure-activity relationship (SAR) studies. The goal would be to enhance potency, selectivity, and pharmacokinetic profiles to identify clinical candidates.
Expansion into New Therapeutic Areas: Based on the activity of related spirocyclic compounds, a focused exploration of this compound derivatives for neurological disorders, particularly Alzheimer's disease and epilepsy, is a logical next step. Similarly, the initial findings in anti-infective and antineoplastic research should be expanded to screen against a wider range of pathogens and cancer cell lines.
Advanced Synthetic Methodologies: Continued innovation in synthetic chemistry is crucial. researchgate.net Developing more efficient, scalable, and stereoselective routes to construct the diazaspiro[4.5]decane core will enable the creation of more diverse chemical libraries for biological screening. tandfonline.com
Computational and Structural Biology: Employing computational modeling and structure-based drug design will facilitate a more rational approach to designing next-generation inhibitors. nih.gov Understanding the precise molecular interactions between the spirocyclic scaffold and its biological targets will guide the optimization of ligand binding and efficacy.
As synthetic barriers are overcome, the unique three-dimensional chemical space offered by spirocyclic compounds is expected to yield novel and effective therapeutics for a range of challenging diseases. tandfonline.comresearchgate.net
Q & A
Q. What are the established synthetic routes for 8-Methyl-1,8-diazaspiro[4.5]decane, and what methodological considerations are critical for reproducibility?
The synthesis typically involves cyclization of a precursor compound under basic conditions. A common route utilizes dichloromethane as a solvent with catalytic agents to enhance reaction efficiency. Key steps include:
- Precursor activation via base-mediated deprotonation.
- Cyclization under controlled temperature (e.g., room temperature or reflux conditions).
- Purification using column chromatography or recrystallization to achieve >95% purity .
Methodological rigor requires strict control of reaction time, solvent purity, and catalyst-to-substrate ratios to avoid side products like unreacted intermediates or over-alkylated derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Critical safety measures include:
- PPE : Flame-retardant lab coats, nitrile gloves (inspected for integrity), and chemical-resistant goggles .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or handling.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .
Note: Ecological toxicity data (e.g., biodegradability, bioaccumulation) are currently unavailable, necessitating precautionary disposal in compliance with local regulations .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combine spectroscopic and chromatographic methods:
- NMR : Analyze - and -NMR spectra to confirm spirocyclic geometry and methyl group positioning .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 168.24 for the base compound) and fragmentation patterns .
- HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational tools optimize reaction conditions for this compound synthesis?
Leverage quantum mechanical calculations (e.g., DFT) to:
Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Controlled Experiments : Systematically vary reaction parameters (e.g., temperature, solvent polarity) to isolate byproduct formation pathways .
- Isotopic Labeling : Use -labeled precursors to trace unexpected bond formations in NMR .
- Cross-Validation : Compare experimental MS/MS fragmentation with in silico predictions (e.g., CFM-ID software) .
Q. How can researchers address gaps in ecological toxicity data for this compound?
In absence of empirical
- Apply read-across models using structurally similar compounds (e.g., spirocyclic amines) to estimate acute aquatic toxicity .
- Conduct microtox assays with Vibrio fischeri to screen for baseline ecotoxicity .
- Collaborate with regulatory bodies (e.g., EPA DSSTox) to contribute experimental data for public databases .
Q. What advanced separation techniques improve yield in large-scale synthesis?
- Membrane Technologies : Use nanofiltration to recover unreacted precursors from reaction mixtures, reducing waste .
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic cyclization steps, achieving 85–90% yield .
- Simulated Moving Bed (SMB) Chromatography : Separate enantiomers or diastereomers if chiral byproducts form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
